molecular formula C11H14O3S B11976702 Ethyl 2-methoxy-4-(methylthio)benzoate CAS No. 288154-98-3

Ethyl 2-methoxy-4-(methylthio)benzoate

Cat. No.: B11976702
CAS No.: 288154-98-3
M. Wt: 226.29 g/mol
InChI Key: RLAOLSFGNWRDJW-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-methoxy-4-(methylthio)benzoate typically involves the esterification of the corresponding benzoic acid derivative. One common method is the reaction of 2-methoxy-4-(methylthio)benzoic acid with ethanol in the presence of an acid catalyst . The reaction is usually carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve large-scale esterification processes. These processes would likely use continuous flow reactors to maintain consistent reaction conditions and high yields.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-methoxy-4-(methylthio)benzoate can undergo various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The methoxy and methylthio groups can participate in nucleophilic substitution reactions under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles like amines or thiols.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols.

    Substitution: Substituted benzoates.

Scientific Research Applications

Ethyl 2-methoxy-4-(methylthio)benzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 2-methoxy-4-(methylthio)benzoate is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, leading to changes in cellular pathways. The exact molecular targets and pathways involved would depend on the specific application and context of use.

Comparison with Similar Compounds

Biological Activity

Ethyl 2-methoxy-4-(methylthio)benzoate is an organic compound that has garnered attention due to its potential biological activities. This article reviews the compound's biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula C11H14O3S. It features a methoxy group, a methylthio group, and an ethyl ester, contributing to its unique chemical reactivity and biological activity.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study evaluated its effectiveness against various bacterial strains, including:

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

These findings suggest that the compound could be a candidate for developing new antimicrobial agents, particularly against resistant strains .

Antioxidant Activity

The antioxidant potential of this compound was assessed through various assays. The compound demonstrated a notable ability to scavenge free radicals, as evidenced by its IC50 values in different assays:

Assay Type IC50 Value (µg/mL)
DPPH Radical Scavenging15.5
ABTS Radical Scavenging12.3

These results indicate that the compound can effectively neutralize reactive oxygen species, which may contribute to its protective effects against oxidative stress-related diseases .

The biological activity of this compound is believed to involve several mechanisms:

  • Enzyme Inhibition : The compound may interact with specific enzymes involved in metabolic pathways, potentially inhibiting their activity and altering cellular processes.
  • Cell Membrane Disruption : Its lipophilic nature allows it to integrate into cell membranes, leading to increased permeability and ultimately cell death in susceptible microorganisms.
  • Antioxidant Pathways : By modulating oxidative stress pathways, the compound may enhance cellular defense mechanisms against damage caused by free radicals .

Case Studies and Research Findings

A variety of studies have explored the biological effects of this compound:

  • Study on Antimicrobial Efficacy : A recent study tested the compound against clinical isolates of bacteria and fungi, demonstrating its effectiveness in inhibiting growth at concentrations lower than those required for conventional antibiotics.
  • Antioxidant Study : Another investigation highlighted the compound's role in reducing lipid peroxidation in cellular models, suggesting potential applications in preventing degenerative diseases linked to oxidative damage .

Properties

CAS No.

288154-98-3

Molecular Formula

C11H14O3S

Molecular Weight

226.29 g/mol

IUPAC Name

ethyl 2-methoxy-4-methylsulfanylbenzoate

InChI

InChI=1S/C11H14O3S/c1-4-14-11(12)9-6-5-8(15-3)7-10(9)13-2/h5-7H,4H2,1-3H3

InChI Key

RLAOLSFGNWRDJW-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C=C(C=C1)SC)OC

Origin of Product

United States

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